molecular formula C11H14O2 B8627705 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran

1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran

Cat. No. B8627705
M. Wt: 178.23 g/mol
InChI Key: BUDSSYVCPZOLIR-UHFFFAOYSA-N
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Patent
US08318048B2

Procedure details

A 1.0M solution of diisobutylaluminium hydride (115 mL, 0.115 mol) in toluene is added dropwise over a period of 30 mins to a stirred solution of 4,7-dimethyl-3H-isobenzofuran-1-one 4 (18.66 g, 0.115 mol) in anhydrous toluene (250 mL) at −15° C. under nitrogen. Anhydrous diethyl ether (100 mL) is added and the reaction mixture is stirred 4 h at −50° C. The reaction mixture is removed from the cooling bath and diethyl ether (300 mL) is immediately added followed by saturated brine (200 mL). The organic layer is separated and the aqueous layer is re-extracted with diethyl ether (200 mL). The combined organics are dried over sodium sulfate and concentrated in vacuo to yield a cream solid. The solid is dissolved in anhydrous methanol (400 mL) and boron trifluoride diethyl etherate (2.3 mL, 0.018 mol) is added at 0° C. and the solution is stirred for 20 h at RT under nitrogen. The reaction mixture is poured into brine (200 mL) and extracted with petrol 40-60 (2×200 mL). The combined extracts are washed with water (3×100 mL), dried over sodium sulphate, and concentrated in vacuo to yield the product 5 as a yellow oil (17.14 g, 84%): 1H-NMR (300 MHz, CDCl3) δ 7.03 (q, 2H, 3J=7.5 Hz, 4.5 Hz), 6.20 (s, 1H), 5.15 (d, 1H, 3J=13.5 Hz), 4.98 (d, 1H, 3J=13 Hz), 3.42 (s, 3H), 2.31 (s, 3H), 2.20 (s, 3H); 13C-NMR (75 MHz, CDCl3) δ 138.7, 135.3, 130.8, 130.2, 129.1, 128.3, 107.7, 72.2, 54.0, 18.1, 17.5.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
18.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
[H-].[CH2:2]([Al+]CC(C)C)C(C)C.[CH3:11][C:12]1[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]2[C:13]=1[CH2:14][O:15][C:16]2=[O:22].C(OCC)C.B(F)(F)F.CCOCC>C1(C)C=CC=CC=1.CO.[Cl-].[Na+].O>[CH3:2][O:22][CH:16]1[C:17]2[C:13](=[C:12]([CH3:11])[CH:20]=[CH:19][C:18]=2[CH3:21])[CH2:14][O:15]1 |f:0.1,4.5,8.9.10|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
115 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
18.66 g
Type
reactant
Smiles
CC1=C2COC(C2=C(C=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Five
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred 4 h at −50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is removed from the cooling bath and diethyl ether (300 mL)
ADDITION
Type
ADDITION
Details
is immediately added
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is re-extracted with diethyl ether (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a cream solid
STIRRING
Type
STIRRING
Details
the solution is stirred for 20 h at RT under nitrogen
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with petrol 40-60 (2×200 mL)
WASH
Type
WASH
Details
The combined extracts are washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1OCC2=C(C=CC(=C12)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.14 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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